molecular formula C18H19N5OS B3754942 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide

Cat. No.: B3754942
M. Wt: 353.4 g/mol
InChI Key: BANQOIGRRRYRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrimidine ring, an indole moiety, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of the 4,6-dimethylpyrimidine-2-thiol intermediate. This can be achieved through the reaction of 4,6-dimethylpyrimidine with a thiolating agent under controlled conditions.

    Condensation with Indole Derivative: The pyrimidine intermediate is then reacted with an indole derivative, such as 2-methyl-1H-indole-3-carbaldehyde, in the presence of a suitable catalyst to form the desired hydrazone.

    Hydrazide Formation: The final step involves the reaction of the hydrazone with hydrazine hydrate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine or indole moieties can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux conditions.

    Substitution: Alkyl halides, aryl halides, base catalysts, and solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Functionalized pyrimidine or indole derivatives.

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be utilized in the synthesis of advanced polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine-2-thiol: A precursor in the synthesis of the target compound, known for its thiol group.

    2-Methyl-1H-indole-3-carbaldehyde: Another precursor, characterized by its indole structure.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A structurally similar compound with a tetrazole ring instead of an indole moiety.

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide is unique due to its combination of a pyrimidine ring, an indole moiety, and a hydrazide functional group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(2-methyl-1H-indol-3-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-11-8-12(2)21-18(20-11)25-10-17(24)23-19-9-15-13(3)22-16-7-5-4-6-14(15)16/h4-9,22H,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANQOIGRRRYRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide
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2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide
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2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide
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2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide
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2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide
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2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide

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